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Introduction
CpCDPK1-IN-3 and TgCDPK1-IN-3 are potent and selective inhibitors of calcium-dependent

protein kinase 1 (CDPK1) from the apicomplexan parasites Cryptosporidium parvum

(CpCDPK1) and Toxoplasma gondii (TgCDPK1), respectively. These kinases are essential for

parasite motility, host cell invasion, and egress, making them attractive targets for the

development of novel anti-parasitic therapeutics. The selectivity of these inhibitors stems from

a unique structural feature in the ATP-binding pocket of the parasite kinases—a small glycine

gatekeeper residue—which is absent in their mammalian counterparts. This structural

difference allows for the design of "bumped" kinase inhibitors that specifically target the

parasite enzymes with high affinity, minimizing off-target effects in the host.

These application notes provide a comprehensive overview of the use of

CpCDPK1/TgCDPK1-IN-3 in drug discovery, including their biochemical and cellular activities,

along with detailed protocols for their evaluation.
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Target Kinase Inhibitor IC50 (µM) Reference

C. parvum CDPK1

(CpCDPK1)
CpCDPK1-IN-3 0.003 [1]

T. gondii CDPK1

(TgCDPK1)
TgCDPK1-IN-3 0.0036 [1]

Table 2: Cellular Efficacy of Related Bumped Kinase
Inhibitors

Parasite Compound Assay EC50 (nM) Reference

C. parvum UH15_16 Growth Inhibition 14

T. gondii BKI-1294 Plaque Assay <10

Table 3: In Vivo Efficacy of a CpCDPK1 Inhibitor in a
Mouse Model of Cryptosporidiosis

Compound
Dosing
Regimen

Animal Model
Parasite Load
Reduction

Reference

UH15_16
50 mg/kg, once

daily for 7 days

Acute mouse

model

75% reduction in

gut pathogen

burden
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Caption: Activation of CpCDPK1/TgCDPK1 by calcium and subsequent downstream effects.
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Caption: A typical workflow for the evaluation of CpCDPK1/TgCDPK1 inhibitors.
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Protocol 1: Recombinant CpCDPK1/TgCDPK1
Expression and Purification
This protocol describes the expression of His-tagged CpCDPK1 or TgCDPK1 in E. coli and

subsequent purification using nickel-affinity chromatography.

Materials:

pET-28a vector containing the CpCDPK1 or TgCDPK1 gene

E. coli BL21(DE3) competent cells

Luria-Bertani (LB) broth and agar

Kanamycin (50 µg/mL)

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Binding Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, 1 mM β-mercaptoethanol, pH

7.4

Wash Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 50 mM imidazole, 1 mM β-mercaptoethanol, pH

7.4

Elution Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 500 mM imidazole, 1 mM β-mercaptoethanol,

pH 7.4

HisTrap™ column (GE Healthcare)

Amicon® Ultra Centrifugal Filters (10 kDa cutoff)

Procedure:

Transform the pET-28a-CDPK1 plasmid into E. coli BL21(DE3) cells and plate on LB agar

with kanamycin.

Inoculate a single colony into 50 mL of LB broth with kanamycin and grow overnight at 37°C

with shaking.
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Inoculate 1 L of LB broth with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to

grow overnight at 25°C.

Harvest the cells by centrifugation at 8,000 rpm for 15 minutes at 4°C.

Resuspend the cell pellet in Binding Buffer containing a protease inhibitor cocktail.

Lyse the cells by sonication on ice and clarify the lysate by centrifugation at 18,000 rpm for

40 minutes at 4°C.

Filter the supernatant through a 0.22 µm filter.

Equilibrate a HisTrap™ column with Binding Buffer.

Load the filtered lysate onto the column.

Wash the column with Binding Buffer followed by Wash Buffer.

Elute the recombinant protein with a linear gradient of Elution Buffer.

Collect fractions and analyze by SDS-PAGE for the presence of the purified protein.

Pool fractions containing the purified protein and concentrate using an Amicon® Ultra

Centrifugal Filter.

Store the purified protein at -80°C.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™
Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is suitable for

determining the IC50 of CpCDPK1/TgCDPK1-IN-3.

Materials:

Purified recombinant CpCDPK1 or TgCDPK1
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CpCDPK1/TgCDPK1-IN-3

Syntide-2 peptide substrate (or other suitable peptide substrate)

ATP

Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 384-well plates

Procedure:

Prepare a 2X kinase/substrate solution in Kinase Assay Buffer containing the appropriate

concentrations of recombinant kinase and Syntide-2.

Prepare serial dilutions of CpCDPK1/TgCDPK1-IN-3 in DMSO, and then dilute into Kinase

Assay Buffer.

Add 2.5 µL of the inhibitor solution to the wells of a 384-well plate.

Add 2.5 µL of the 2X kinase/substrate solution to initiate the reaction.

Incubate the reaction at 30°C for 1 hour.

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete

the remaining ATP. Incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room

temperature.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value

by fitting the data to a dose-response curve.

Protocol 3: Toxoplasma gondii Host Cell Invasion Assay
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This protocol is used to determine the effect of TgCDPK1-IN-3 on the ability of T. gondii

tachyzoites to invade host cells.[1]

Materials:

Human foreskin fibroblasts (HFFs)

T. gondii tachyzoites (e.g., RH strain)

TgCDPK1-IN-3

DMEM supplemented with 10% fetal bovine serum

24-well plates with coverslips

Primary antibody: mouse anti-SAG1

Secondary antibody: Alexa Fluor 594 anti-mouse IgG

DAPI

4% paraformaldehyde in PBS

Procedure:

Seed HFFs onto coverslips in a 24-well plate and grow to confluence.

Pre-treat the HFF monolayer with various concentrations of TgCDPK1-IN-3 or vehicle

(DMSO) for 1 hour.

Harvest freshly egressed tachyzoites and resuspend in DMEM.

Add the tachyzoites to the HFFs at a multiplicity of infection (MOI) of 5.

Centrifuge the plate at 1,000 rpm for 3 minutes to synchronize the infection and incubate at

37°C for 1 hour.

Wash the cells three times with PBS to remove extracellular parasites.
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Fix the cells with 4% paraformaldehyde for 20 minutes.

Without permeabilizing the cells, stain for extracellular parasites by incubating with anti-

SAG1 antibody for 1 hour.

Wash with PBS and incubate with Alexa Fluor 594-conjugated secondary antibody for 1 hour.

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

Stain all parasites (intracellular and extracellular) with a different anti-SAG1 antibody

conjugated to a different fluorophore (e.g., FITC).

Stain the nuclei with DAPI.

Mount the coverslips on slides and visualize using a fluorescence microscope.

Count the number of intracellular (red-negative, green-positive) and extracellular (red-

positive, green-positive) parasites in at least 100 parasites per condition.

Calculate the percent invasion and determine the EC50 value.

Protocol 4: Cryptosporidium parvum Host Cell
Invasion/Growth Assay
This protocol is used to assess the effect of CpCDPK1-IN-3 on C. parvum infection of host

cells.[2]

Materials:

HCT-8 cells (human ileocecal adenocarcinoma)

C. parvum oocysts

CpCDPK1-IN-3

RPMI-1640 medium supplemented with 2% FBS

96-well plates
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Sodium hypochlorite

qRT-PCR reagents for C. parvum 18S rRNA

Procedure:

Seed HCT-8 cells in a 96-well plate and grow to 80% confluence.

Excyst C. parvum oocysts by treating with sodium hypochlorite.

Pre-incubate the excysted sporozoites with various concentrations of CpCDPK1-IN-3 or

vehicle (DMSO) for 15 minutes.

Infect the HCT-8 cell monolayer with the treated sporozoites at a concentration of 1 x 10⁵

oocysts/well.

Incubate the infected cells at 37°C for 24-48 hours.

After incubation, lyse the cells and extract total RNA.

Perform qRT-PCR using primers specific for the C. parvum 18S rRNA gene to quantify the

parasite load.

Calculate the percent inhibition of parasite growth for each inhibitor concentration and

determine the EC50 value.

Protocol 5: Mammalian Cell Cytotoxicity Assay (MTT
Assay)
This protocol is used to determine the cytotoxicity of CpCDPK1/TgCDPK1-IN-3 against a

mammalian cell line.

Materials:

Mammalian cell line (e.g., HFFs, HepG2)

CpCDPK1/TgCDPK1-IN-3
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Complete growth medium

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Procedure:

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere

overnight.

Treat the cells with serial dilutions of CpCDPK1/TgCDPK1-IN-3 for 48-72 hours. Include a

vehicle control (DMSO).

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours

at 37°C.

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percent cell viability relative to the vehicle control and determine the CC50

(50% cytotoxic concentration).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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